molecular formula C21H25NO B258706 N-(3,3-diphenylpropyl)cyclopentanecarboxamide

N-(3,3-diphenylpropyl)cyclopentanecarboxamide

Cat. No. B258706
M. Wt: 307.4 g/mol
InChI Key: ZAXWGWXHLBSMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-diphenylpropyl)cyclopentanecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used tool in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.

Mechanism of Action

N-(3,3-diphenylpropyl)cyclopentanecarboxamide selectively binds to and blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking the A1 receptor, N-(3,3-diphenylpropyl)cyclopentanecarboxamide inhibits the downstream signaling pathways that are activated by adenosine, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)cyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,3-diphenylpropyl)cyclopentanecarboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise and specific modulation of adenosine signaling. However, one limitation of N-(3,3-diphenylpropyl)cyclopentanecarboxamide is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research on N-(3,3-diphenylpropyl)cyclopentanecarboxamide and adenosine receptors. One area of interest is the role of adenosine signaling in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine receptor antagonists for use in clinical settings. Additionally, further research is needed to fully understand the complex signaling pathways activated by adenosine and its receptors, which may lead to the development of novel therapeutic targets.

Synthesis Methods

The synthesis of N-(3,3-diphenylpropyl)cyclopentanecarboxamide involves the reaction of 3,3-diphenylpropylamine with cyclopentanecarboxylic acid chloride in the presence of a suitable base. The resulting product is then purified by column chromatography to obtain pure N-(3,3-diphenylpropyl)cyclopentanecarboxamide.

Scientific Research Applications

N-(3,3-diphenylpropyl)cyclopentanecarboxamide has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been used to investigate the effects of adenosine on cardiovascular function, neuronal activity, pain perception, and inflammation.

properties

Product Name

N-(3,3-diphenylpropyl)cyclopentanecarboxamide

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)cyclopentanecarboxamide

InChI

InChI=1S/C21H25NO/c23-21(19-13-7-8-14-19)22-16-15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H,22,23)

InChI Key

ZAXWGWXHLBSMHP-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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